Degradation Potency Enhancement: 100-Fold Improvement Over First-Generation AUTAC Tags
AUTACs synthesized using second-generation tags containing a pyrazole bridge (such as Amino-PEG3-2G degrader-1) demonstrate a 100-fold increase in degradation potency compared to first-generation AUTACs that employ a cysteine linker. The first-generation compounds were effective at concentrations of approximately 10 μM [1]. The SAR study leading to the pyrazole substitution resulted in derivatives with sub-μM degrading activity [1]. This differentiation is a direct result of the structural modification present in the Amino-PEG3-2G degrader-1 building block.
| Evidence Dimension | Protein degradation potency (effective concentration range) |
|---|---|
| Target Compound Data | Sub-μM range (for second-generation AUTACs built with pyrazole-bridged tag, compound tt44 series) |
| Comparator Or Baseline | ~10 μM (first-generation AUTACs with L-Cysteine linker, e.g., AUTAC2) |
| Quantified Difference | Approximately 100-fold increase in potency |
| Conditions | FKBP12 degradation assay in HeLa cells; Western blotting quantification following 24-hour treatment. |
Why This Matters
A 100-fold potency improvement directly reduces the required working concentration and minimizes the risk of off-target effects at high doses, making it a critical selection criterion for degrader library synthesis.
- [1] Takahashi D, Ora T, Sasaki S, et al. Second-Generation AUTACs for Targeted Autophagic Degradation. J Med Chem. 2023;66(17):12342-12372. View Source
